1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(6-methylpyridin-2-yl)urea
Description
1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(6-methylpyridin-2-yl)urea is a synthetic organic compound that features a unique combination of a cyclopropyl group, an oxadiazole ring, and a pyridine moiety
Properties
IUPAC Name |
1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(6-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-8-3-2-4-10(15-8)17-13(19)14-7-11-16-12(20-18-11)9-5-6-9/h2-4,9H,5-7H2,1H3,(H2,14,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYPQGJRJBXDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NCC2=NOC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(6-methylpyridin-2-yl)urea typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide medium.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Pyridine Derivative Synthesis: The 6-methylpyridine moiety can be synthesized through various methods, including the Chichibabin synthesis or the Hantzsch pyridine synthesis.
Coupling Reactions: The final step involves coupling the oxadiazole and pyridine derivatives with a urea linkage, typically using reagents like isocyanates or carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include
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